![molecular formula C28H23N5O4 B2458652 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 955793-75-6](/img/structure/B2458652.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a naphthalene-derived pyrazolo[3,4-d]pyrimidine structure. The presence of these functional groups is hypothesized to contribute to its biological efficacy.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Anticancer Activity : Studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds with benzo[d][1,3]dioxole moieties have been reported to inhibit cell proliferation in various cancer cell lines such as HepG2 and HCT116 with IC50 values ranging from 1.54 µM to 4.52 µM, significantly lower than standard chemotherapeutics like doxorubicin .
- Inhibition of EGFR : The compound may exert its anticancer effects through the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Data
The following table summarizes the biological activity data related to compounds structurally similar to this compound:
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 2.38 | EGFR inhibition |
Compound B | HCT116 | 1.54 | Apoptosis induction |
Doxorubicin | HepG2 | 7.46 | Topoisomerase II inhibition |
Compound C | MCF7 | 4.52 | Mitochondrial pathway activation |
Study 1: Anticancer Efficacy
A study conducted on a series of thiourea derivatives incorporating benzo[d][1,3]dioxole reported promising anticancer activity against HepG2 and HCT116 cell lines. The compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in tumor growth regulation. These studies revealed strong binding affinities with EGFR and other oncogenic proteins, reinforcing the compound's potential as a targeted therapy .
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O4/c34-26(11-9-19-8-10-24-25(14-19)37-18-36-24)29-12-13-33-27-23(15-31-33)28(35)32(17-30-27)16-21-6-3-5-20-4-1-2-7-22(20)21/h1-11,14-15,17H,12-13,16,18H2,(H,29,34)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHIXCYFMLTDT-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。